molecular formula C18H12BrCl3S B137785 Tris-(4-chlorophenyl)-sulfonium bromide CAS No. 125428-43-5

Tris-(4-chlorophenyl)-sulfonium bromide

Cat. No.: B137785
CAS No.: 125428-43-5
M. Wt: 446.6 g/mol
InChI Key: PHTBQOMINPCBKS-UHFFFAOYSA-M
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Description

Tris-(4-chlorophenyl)-sulfonium bromide is a chemical compound with the molecular formula C18H12Cl3SBr. It is a sulfonium salt where the sulfonium ion is bonded to three 4-chlorophenyl groups and paired with a bromide anion. This compound is known for its applications in various fields, including chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(4-chlorophenyl)sulfonium bromide typically involves the reaction of a diarylsulfoxide with an aryl Grignard reagent. This process is carried out in a solvent mixture of aliphatic and aromatic hydrocarbons. The reaction proceeds through a two-step process:

Industrial Production Methods: Industrial production of tris(4-chlorophenyl)sulfonium bromide follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple recrystallizations to obtain the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Tris(4-chlorophenyl)sulfonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, photolysis can lead to the formation of various reactive intermediates that can further react to form different products .

Scientific Research Applications

Photoacid Generation

One of the primary applications of tris-(4-chlorophenyl)-sulfonium bromide is its use as a photoacid generator in photolithographic processes. It is employed in the production of photoresists, which are critical for semiconductor manufacturing. The compound's ability to generate acid upon UV exposure facilitates the development of patterns on substrates.

ApplicationDescription
PhotoresistsUsed in semiconductor fabrication to create intricate patterns on silicon wafers.
PhotolithographyEssential for transferring circuit patterns onto substrates using light exposure.

Synthesis of Epoxides

This compound can be utilized in the synthesis of epoxides through reactions with carbonyl compounds. This method is particularly relevant for producing intermediates used in pharmaceuticals and agrochemicals.

  • Case Study : A process involving the reaction of this compound with ketones has been reported to yield epoxides effectively, demonstrating its utility in synthetic organic chemistry .

Polymer Chemistry

This compound is also used in polymer chemistry as a curing agent for epoxy resins. Its photoacid-generating properties enable the cross-linking of polymer chains upon UV exposure, enhancing the mechanical properties and thermal stability of the resulting materials.

MaterialProperties Enhanced
Epoxy ResinsImproved mechanical strength, thermal resistance, and chemical stability.

Recent Research Findings

Recent studies have highlighted innovative uses of this compound beyond traditional applications:

  • Redox-Neutral Borylation : A novel method has been developed that utilizes aryl sulfonium salts, including this compound, for redox-neutral borylation reactions via C–S activation . This expands its application scope into synthetic methodologies that are environmentally friendly and efficient.
  • Metal Complexes : Research has explored the use of this compound in creating metal complexes that serve as catalysts for bleaching processes . This application demonstrates its potential in industrial chemistry.

Mechanism of Action

The mechanism of action of tris(4-chlorophenyl)sulfonium bromide involves the generation of reactive intermediates upon exposure to UV light. These intermediates can initiate polymerization reactions or cleave ester bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Uniqueness: Tris(4-chlorophenyl)sulfonium bromide is unique due to the presence of chlorine atoms on the phenyl rings, which can influence its reactivity and properties compared to other sulfonium salts .

Properties

CAS No.

125428-43-5

Molecular Formula

C18H12BrCl3S

Molecular Weight

446.6 g/mol

IUPAC Name

tris(4-chlorophenyl)sulfanium;bromide

InChI

InChI=1S/C18H12Cl3S.BrH/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;/h1-12H;1H/q+1;/p-1

InChI Key

PHTBQOMINPCBKS-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1[S+](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl.[Br-]

Canonical SMILES

C1=CC(=CC=C1[S+](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl.[Br-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 16.3 g (0.06 mol) of di(4-chlorophenyl)sulfoxide was dissolved in 250 ml dichloremethane. Into the resulting solution kept at 0 to 5° C., 10.8 g (0.10 mol) of trimethylchlorosilane was added dropwise; the mixture was stirred at 0° C. for 30 min. Thereafter, 200 g of a tetrahydrofuran (THF) solution of the Grignard reagent prepared by the usual process with 4-bromochlorobenzene (0.18 mol) was added dropwise over the period of 30 min into the reaction vessel cooled with 0 to 10° C. ice water. After agitated for one hr at 0° C., followed by another hr agitation at room temperature, the reaction solution was slowly poured into an aqueous solution containing 250 ml of an aqueous 12% hydrogen bromide solution and ice, then extracted with 250 ml dichloromethane. The extract was dried with sodium sulfate.
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.18 mol
Type
reactant
Reaction Step Five
Quantity
200 g
Type
solvent
Reaction Step Five

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